molecular formula C8H6Cl2N2O2 B15318157 rac-(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropane-1-carboxylic acid, trans

rac-(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropane-1-carboxylic acid, trans

Katalognummer: B15318157
Molekulargewicht: 233.05 g/mol
InChI-Schlüssel: KCETTZNVRCJTTI-WVZVXSGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,2R)-2-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carboxylic acid, trans, is a cyclopropane-based carboxylic acid derivative featuring a 3,6-dichloropyridazine substituent. The compound’s stereochemistry is defined by the trans-configuration of the cyclopropane ring and the racemic (rac) mixture of its enantiomers. This structure confers unique physicochemical properties, including a molecular weight estimated at ~275–285 g/mol (based on analogous compounds, e.g., C₁₀H₈Cl₂N₂O₂) and a purity typically ≥95% for research-grade material . Its primary applications lie in pharmaceutical intermediates and agrochemical research, where cyclopropane derivatives are valued for their conformational rigidity and bioactivity .

Eigenschaften

Molekularformel

C8H6Cl2N2O2

Molekulargewicht

233.05 g/mol

IUPAC-Name

(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H6Cl2N2O2/c9-6-2-4(7(10)12-11-6)3-1-5(3)8(13)14/h2-3,5H,1H2,(H,13,14)/t3-,5+/m0/s1

InChI-Schlüssel

KCETTZNVRCJTTI-WVZVXSGGSA-N

Isomerische SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=NN=C2Cl)Cl

Kanonische SMILES

C1C(C1C(=O)O)C2=CC(=NN=C2Cl)Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Comparative Insights:

Substituent Effects on Reactivity :

  • The 3,6-dichloropyridazine group in the target compound introduces both electron-withdrawing (Cl) and aromatic heterocyclic characteristics, which may enhance binding to biological targets like enzymes or receptors .
  • In contrast, methoxy () and trifluoromethyl () substituents modulate solubility and stability, respectively, but lack the heteroaromatic diversity of pyridazine.

Pharmaceutical Relevance: Compounds with cyanophenyl () or pyridinyl () groups are often used as intermediates in drug discovery due to their versatility in cross-coupling reactions.

The target compound’s pyridazine ring may confer intermediate polarity, balancing bioavailability and solubility .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
CyclopropanationRh₂(OAc)₄, CH₂Cl₂, 0°C, N₂ atmosphereSlow addition of diazo compounds
Hydrolysis1M NaOH, EtOH, refluxMonitor pH for complete hydrolysis

Advanced: How can researchers resolve stereochemical discrepancies in synthetic outcomes?

Methodological Answer:
Discrepancies in stereochemistry often arise from competing reaction pathways. To address this:

  • Analytical Characterization : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Compare retention times with known standards .
  • X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction (e.g., for resolved enantiomers) .
  • Reaction Optimization : Adjust catalyst loading (e.g., chiral ligands for asymmetric synthesis) or solvent polarity to favor desired stereoisomers .

Q. Example Workflow :

Perform reaction under varying conditions (temperature, catalyst).

Analyze products via chiral HPLC.

Correlate stereochemical outcomes with reaction parameters using multivariate analysis.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 1.2–2.5 ppm) and carboxylic acid protons (δ 10–12 ppm). The dichloropyridazine moiety shows aromatic protons at δ 7.0–8.5 ppm .
    • 2D NMR (COSY, HSQC) : Resolve coupling patterns between cyclopropane and pyridazine groups.
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₈Cl₂N₂O₂) with <5 ppm error .
  • IR Spectroscopy : Detect carboxylic acid C=O stretch (~1700 cm⁻¹) and cyclopropane ring vibrations (~1000 cm⁻¹) .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions with enzymes (e.g., cyclooxygenase or bacterial targets). Parameterize the dichloropyridazine group for halogen bonding .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds between the carboxylic acid and active-site residues .
  • QSAR Studies : Corrogate substituent effects (e.g., Cl vs. F on pyridazine) on bioactivity using Hammett σ constants .

Q. Table 2: Example Docking Parameters

ParameterSetting
Grid Box Size20 Å × 20 Å × 20 Å (centered on active site)
Scoring FunctionVina (affinity in kcal/mol)

Basic: What physicochemical properties influence its reactivity?

Methodological Answer:

  • Cyclopropane Ring Strain : Enhances susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis) .
  • Carboxylic Acid Acidity : pKa ~4.5 enables salt formation (e.g., sodium salts for improved solubility) .
  • Lipophilicity : LogP ~2.1 (calculated via ChemDraw) affects membrane permeability in biological assays .

Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer:
Contradictions may arise from enantiomer impurities or assay conditions:

  • Enantiomer Purity : Verify via chiral HPLC; even 5% impurity of the (1S,2S)-enantiomer can alter IC₅₀ values .
  • Assay Optimization :
    • Use standardized buffer systems (e.g., Tris-HCl vs. PBS).
    • Pre-incubate enzymes with inhibitors to ensure equilibrium .
  • Control Experiments : Test against structurally related analogs (e.g., dichloropyridazine-free cyclopropanes) to isolate pharmacophore effects .

Basic: What purification strategies ensure high-purity product?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar impurities .
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences between racemates and byproducts .
  • Yield vs. Purity Trade-off : Prioritize step gradients in column chromatography to balance recovery (>60%) and purity (>95%) .

Advanced: What methods enable enantiomer separation for pharmacological studies?

Methodological Answer:

  • Chiral Resolution :
    • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
    • Diastereomeric Salt Formation : React with chiral amines (e.g., (R)-1-phenylethylamine) and crystallize .
  • Preparative Chiral HPLC : Scale-up using 20 mm ID columns and isocratic elution (hexane/isopropanol 85:15) .

Q. Table 3: Example Chiral Stationary Phases

PhaseApplication
Cellulose tris(3,5-DMP)Broad enantiomer separation
Amylose tris(S-MBA)Polar racemates (e.g., carboxylic acids)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.